N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 2,4-dimethoxy-5-nitrobenzaldehyde with 2-(4-methylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, amino, and halogenated derivatives. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Schiff base hydrazones derived from aromatic aldehydes and hydrazides, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and methoxy substituents, along with the hydrazone linkage, make it a versatile compound for various applications .
Properties
Molecular Formula |
C18H19N3O6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H19N3O6/c1-12-4-6-14(7-5-12)27-11-18(22)20-19-10-13-8-15(21(23)24)17(26-3)9-16(13)25-2/h4-10H,11H2,1-3H3,(H,20,22)/b19-10+ |
InChI Key |
ZKVINSXYPLJHCP-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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